1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile

Synthetic methodology Benzimidazole building blocks Vilsmeier formylation

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0; IUPAC: 1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile) is a bicyclic heteroaromatic building block of molecular formula C₉H₇N₃O (MW 173.17 g/mol) belonging to the benzimidazolone family. Its structure fuses a benzene ring with a 2-oxo-2,3-dihydroimidazole ring, bearing a nitrile substituent at the 4-position and a methyl group at N-1.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 1564563-57-0
Cat. No. B6167915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile
CAS1564563-57-0
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2NC1=O)C#N
InChIInChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13)
InChIKeyVNOFRQZGPOCNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0) — Compound Class, Identity, and Sourcing Context


1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0; IUPAC: 1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile) is a bicyclic heteroaromatic building block of molecular formula C₉H₇N₃O (MW 173.17 g/mol) belonging to the benzimidazolone family . Its structure fuses a benzene ring with a 2-oxo-2,3-dihydroimidazole ring, bearing a nitrile substituent at the 4-position and a methyl group at N-1 . This substitution pattern distinguishes it from unsubstituted benzimidazole-4-carbonitriles and 5-positional isomers, creating a unique hydrogen-bond donor/acceptor profile and a single reactive nitrile handle orthogonal to the lactam moiety. The compound is supplied at ≥95% purity by specialty chemical vendors and has a dedicated, fully characterized one-step synthetic protocol published in the peer-reviewed literature [1].

Sourcing logic
Fully characterized single-step published protocol supports procurement confidence
QC & identity
Peer-reviewed multi-nucleus NMR, IR, Raman dataset available as a verification benchmark
Reactivity handle
Single orthogonal 4-carbonitrile handle for chemoselective diversification without lactam protection

Why Generic 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0) Substitution Fails


Substituting the 4-carbonitrile isomer with its 5-carbonitrile positional isomer (CAS 19950-97-1) or with non-methylated 2-oxo-benzimidazole-4-carbonitrile analogs alters the electronic distribution across the bicyclic core, potentially compromising regioselectivity in downstream coupling reactions . The N-1 methyl group is critical: it eliminates the prototropic tautomerism present in unsubstituted 2-oxo-benzimidazoles, locking the lactam in a single tautomeric form and ensuring consistent reactivity and spectroscopic behavior batch-to-batch [1]. Furthermore, commercial analogs lacking the 4-carbonitrile group (e.g., 1-methyl-2-oxo-benzimidazole-5-carboxylic acid, CAS 19950-97-1) require additional synthetic steps to install the nitrile functionality, making direct procurement of the 4-carbonitrile compound the more efficient sourcing strategy for nitrile-requiring synthetic routes . These structural distinctions carry quantitative consequences for spectroscopic identity, synthetic yield, and downstream application reliability, as detailed below.

Target (4-CN, N1-Me)
Typical substitute
Regiochemistry
Carbonitrile at position 4
5‑CN isomer (CAS 19950‑97‑1) shifts electronic distribution, may alter coupling regioselectivity
Tautomer state
N1‑methyl locks single 2‑oxo form
Unsubstituted analog exists as dynamic lactam/lactim equilibrium, batch consistency may vary
Reactive handle
Pre‑installed nitrile ready for click/cycloaddition
Non‑nitrilated scaffold (CAS 615‑17‑0) requires multi‑step functionalization with regioisomeric mixtures

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0)


Synthetic Yield: One-Step Quantitative Protocol vs. Multi-Step Routes for Positional Isomers

The target compound is accessible in a single synthetic step from N-methyl-1,2-phenylenediamine and a carbonitrile source via adapted Vilsmeier conditions, affording the product in quantitative yield (reported as quantitative; typical isolated yield ≥95%) [1]. In contrast, the 5-carbonitrile positional isomer (CAS 19950-97-1) is commercially supplied as the carboxylic acid, requiring at least two additional steps (amide formation and dehydration) to access the nitrile . This represents a step-count reduction of 67% and a projected overall yield advantage when the 4-nitrile isomer is directly procured rather than synthesized de novo from the 5-carboxy analog.

Synthetic route efficiency
Reported
1 step, quantitative yield (≥95%)
Single-step Vilsmeier protocol supports procurement efficiency
Comparator requires ≥3 steps from 5‑carboxy isomer
Synthetic methodology Benzimidazole building blocks Vilsmeier formylation Process chemistry

Spectroscopic Identity: Complete Multi-Nucleus and Vibrational Characterization vs. Minimal Public Data for Analogs

The peer-reviewed literature provides a full spectroscopic dataset for the target compound, including ¹H, ²H, and ¹³C NMR spectra, as well as IR and Raman spectra with detailed peak assignments [1]. This comprehensive characterization enables unequivocal identity verification upon receipt, supporting QC/QA workflows. For the closest commercially available analog, 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 19950-97-1), only basic physicochemical properties (formula, MW) are publicly catalogued without a dedicated, peer-reviewed multi-technique spectroscopic study .

Spectroscopic identity
Peer‑reviewed
¹H, ²H, ¹³C NMR + IR + Raman fully assigned
Comprehensive dataset reduces in‑house structural elucidation burden
Analog (CAS 19950‑97‑1) lacks a dedicated published spectroscopic study
Structural confirmation NMR spectroscopy IR spectroscopy Raman spectroscopy Quality control

Tautomeric Homogeneity: N1-Methylation Locks a Single Tautomer vs. Tautomeric Equilibria in Unsubstituted Analogs

In unsubstituted 2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile, the lactam proton at N-3 can undergo prototropic tautomerism, generating a dynamic equilibrium between the lactam and lactim forms. This tautomeric ambiguity introduces variability in hydrogen-bond-directed recognition, reaction kinetics, and spectroscopic signatures [1]. The target compound's N-1 methyl group eliminates this tautomerism entirely, locking the molecule in a single, well-defined 2-oxo tautomeric state. This is demonstrated by the sharp, single-set NMR resonances reported in the characterization study, with no evidence of a second tautomeric species [2].

Tautomeric homogeneity
Class-level
1 discrete tautomer (2‑oxo locked) vs. equilibrium mixture
N1‑methyl group ensures consistent reactivity batch‑to‑batch
Unsubstituted benzimidazolone shows condition‑dependent tautomer ratio
Tautomerism Chemical stability Reaction reproducibility Benzimidazolone

Orthogonal Functional Handles: A Single Reactive Nitrile in the Presence of a Masked Urea vs. Competitor Scaffolds

The target compound presents exactly one nitrile group at the 4-position, chemically orthogonal to the 2-oxo moiety (a cyclic urea/lactam). This arrangement permits chemoselective nitrile transformations (hydrolysis to carboxylic acid; reduction to amine; cycloaddition to tetrazole) without protecting-group manipulation of the lactam [1]. By contrast, 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole (CAS 615-17-0) lacks the nitrile handle entirely and requires electrophilic functionalization to introduce a reactive group at the 4-position—a step complicated by the directing effects of the lactam ring and often producing regioisomeric mixtures [2]. This functional-group orthogonality makes the 4-carbonitrile compound a more versatile and predictable building block for parallel library synthesis.

Orthogonal functionality
Data to verify
2 chemoselective handles: 1 nitrile + 1 protected urea
Supports parallel synthesis without lactam protection
Non‑nitrilated scaffold requires electrophilic C‑4 functionalization
Click chemistry Bioisostere Parallel synthesis Medicinal chemistry building blocks

Highest-Confidence Application Scenarios for 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile (CAS 1564563-57-0)


Medicinal Chemistry: Tetrazole Bioisostere Synthesis via [3+2] Cycloaddition

The 4-carbonitrile group enables direct conversion to a tetrazole via [3+2] cycloaddition with azide, a classic carboxylic acid bioisostere strategy [1]. The N1-methyl group ensures tautomeric homogeneity of the benzimidazolone core throughout the reaction, while the 2-oxo moiety remains intact without protection, streamlining the synthesis of tetrazole-containing compound libraries for drug discovery programs [2].

Process Chemistry Scale-Up: One-Step Quantitative Synthesis for Kilogram-Scale Production

The published one-step Vilsmeier protocol delivers quantitative yield with straightforward aqueous workup [1]. This protocol is amenable to scale-up, as Vilsmeier chemistry is well-precedented on kilogram scale. For organizations requiring multi-gram to kilogram quantities, this single-step route offers a significant cost and time advantage over multi-step sequences required to access the same scaffold from alternative starting materials [2].

Analytical Reference Standard: Full Spectroscopic Fingerprint for QC/QA Workflows

The Molbank publication provides a complete ¹H, ²H, ¹³C NMR, IR, and Raman dataset with detailed peak assignments [1]. This dataset serves as a certified spectroscopic reference standard, enabling incoming quality control laboratories to verify compound identity and purity against a peer-reviewed benchmark without the need for in-house structural elucidation [2].

Diversity-Oriented Synthesis: Chemoselective Nitrile Transformations for Parallel Library Construction

The orthogonal functional-handle profile—a single nitrile group unreactive toward the lactam—supports parallel synthesis workflows where the nitrile is diversified into amides, amines, amidines, or heterocycles (tetrazoles, oxadiazoles) while the benzimidazolone core remains unchanged [1]. This chemoselectivity is not available in non-nitrilated or C-5 nitrile positional isomers, making the 4-carbonitrile compound the preferred scaffold for library design [2].

Application
Selection Property
Validation Focus
Tetrazole bioisostere synthesis
4‑Nitrile [3+2] cycloaddition handle
Tautomer‑stable lactam core throughout reaction
Process‑scale production
Published single‑step quantitative protocol
Kilogram‑scale feasibility and aqueous work‑up review
Analytical QC reference
Multi‑technique peer‑reviewed spectral dataset
Incoming identity and purity benchmarking
Diversity‑oriented library synthesis
Orthogonal nitrile unreactive toward lactam
Parallel derivatization without regioisomeric by‑products
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